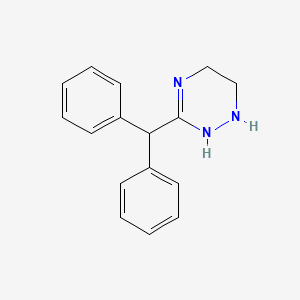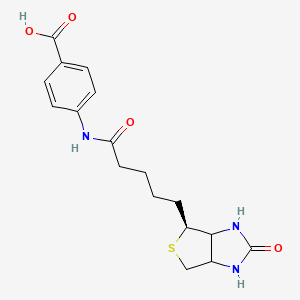
N-(+)-Biotinyl-4-aminobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(+)-Biotinyl-4-aminobenzoic acid typically involves the coupling of biotin with 4-aminobenzoic acid. One common method involves the use of carbodiimide coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC), to activate the carboxyl group of biotin, which then reacts with the amino group of 4-aminobenzoic acid to form an amide bond. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of automated peptide synthesizers can facilitate the coupling reaction, allowing for the production of large quantities of the compound with high purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(+)-Biotinyl-4-aminobenzoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring of 4-aminobenzoic acid can be oxidized under certain conditions, leading to the formation of quinonoid structures.
Reduction: The nitro group of 4-aminobenzoic acid can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic ring can lead to quinonoid structures, while reduction of the nitro group results in the formation of an amino group.
Wissenschaftliche Forschungsanwendungen
N-(+)-Biotinyl-4-aminobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The biotin moiety allows for the compound to be used in biotin-streptavidin binding assays, which are commonly employed in molecular biology for the detection and purification of biomolecules.
Industry: It is used in the production of biotinylated compounds for various industrial applications, including the development of diagnostic assays and biosensors.
Wirkmechanismus
The mechanism of action of N-(+)-Biotinyl-4-aminobenzoic acid is primarily related to its biotin moiety. Biotin is known to bind with high affinity to streptavidin and avidin, proteins that are commonly used in biochemical assays. This strong binding interaction allows for the compound to be used in various applications, such as the immobilization of biomolecules on solid supports and the detection of target molecules in complex mixtures.
Vergleich Mit ähnlichen Verbindungen
N-(+)-Biotinyl-4-aminobenzoic acid can be compared to other biotinylated compounds, such as:
Biotinyl-6-aminohexanoic acid: This compound has a longer linker between the biotin and the amino group, which can provide greater flexibility in certain applications.
Biotinyl-4-aminobenzoic acid sodium salt: This compound is similar in structure but includes a sodium salt, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of biotin and 4-aminobenzoic acid, which provides a balance of properties that can be advantageous in various applications.
Eigenschaften
Molekularformel |
C17H21N3O4S |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
4-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid |
InChI |
InChI=1S/C17H21N3O4S/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24)/t12?,13-,15?/m0/s1 |
InChI-Schlüssel |
PVMDAMXGKHIMSQ-OWYJLGKBSA-N |
Isomerische SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride](/img/structure/B13820071.png)

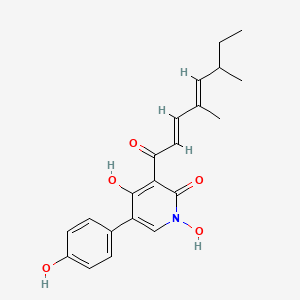
![Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate](/img/structure/B13820095.png)


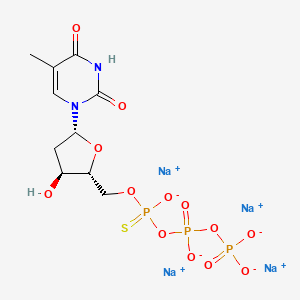
![(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13820118.png)
![4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B13820119.png)
![(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid](/img/structure/B13820123.png)
![{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)
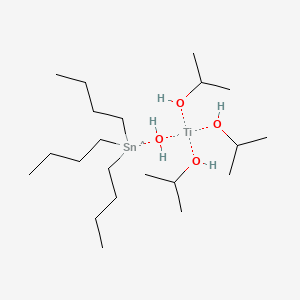
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
